1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H18ClN3O and its molecular weight is 363.85. The purity is usually 95%.
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Biological Activity
1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known by its CAS number 862828-13-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including anticancer, antibacterial, and antifungal properties.
Chemical Structure
The compound has a complex structure featuring a pyrrolidinone ring and a benzimidazole moiety. The presence of the 5-chloro-2-methylphenyl group and the prop-2-yn-1-yl substituent contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidinone core followed by functionalization with the benzimidazole and chloromethyl phenyl groups. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 6.75 ± 0.19 |
HCC827 (Lung) | 6.26 ± 0.33 |
NCI-H358 (Lung) | 6.48 ± 0.11 |
The compound demonstrated significant cytotoxicity in both 2D and 3D assay formats against lung cancer cells, indicating its potential as an effective therapeutic agent in oncology .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 75 µg/mL |
Escherichia coli | <125 µg/mL |
Pseudomonas aeruginosa | 150 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains. The specific MIC values are still under investigation but preliminary data indicate potential efficacy against common pathogens.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of lung cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to controls. Further molecular dynamics simulations suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival, supporting its role as a potential therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro substitution enhances lipophilicity and cellular uptake.
- Pyrrolidinone ring is crucial for binding affinity to biological targets.
- Benzimidazole moiety contributes to anticancer activity through interference with DNA synthesis.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-3-10-24-18-7-5-4-6-17(18)23-21(24)15-11-20(26)25(13-15)19-12-16(22)9-8-14(19)2/h1,4-9,12,15H,10-11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKOMFQHHQVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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